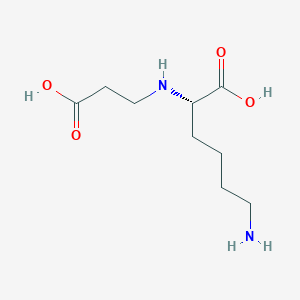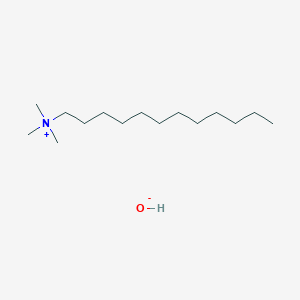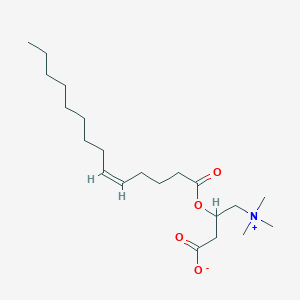
cis-5-Tetradecenoylcarnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-Tetradecenoylcarnitine belongs to the class of organic compounds known as acyl carnitines. These are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. Thus, cis-5-tetradecenoylcarnitine is considered to be a fatty ester lipid molecule. cis-5-Tetradecenoylcarnitine is considered to be a practically insoluble (in water) and relatively neutral molecule. cis-5-Tetradecenoylcarnitine has been detected in multiple biofluids, such as urine and blood. Within the cell, cis-5-tetradecenoylcarnitine is primarily located in the membrane (predicted from logP) and cytoplasm.
(5Z)-tetradecenoylcarnitine is an O-acylcarnitine having (5Z)-tetradecenoyl as the acyl substituent. It has a role as a human metabolite.
Scientific Research Applications
Mitochondrial Beta-Oxidation and Metabolite Accumulation
One key area of research involving cis-5-tetradecenoylcarnitine is its role in mitochondrial beta-oxidation. A study conducted by Yu et al. (2004) focused on the degradation of various fatty acids, including elaidic acid, by rat mitochondria. This research revealed that 5-trans-tetradecenoyl-CoA, a metabolite related to cis-5-tetradecenoylcarnitine, accumulates in the mitochondrial matrix due to inefficient dehydrogenation by long-chain acyl-CoA dehydrogenase (LCAD). This accumulation leads to its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine, which can escape from mitochondria. This study provides insight into the operation of beta-oxidation in intact mitochondria and the implications of different fatty acid structures on this process (Yu et al., 2004).
VLCAD Deficiency and Myopathy
Another significant area of research involving cis-5-tetradecenoylcarnitine is its association with very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. A study by Cecatto et al. (2020) examined the effects of cis-5-tetradecenoic acid and myristic acid on mitochondrial bioenergetics and Ca2+ homeostasis in rat skeletal muscle. The study found that these acids, which accumulate in VLCAD deficiency, act as metabolic inhibitors and uncouplers of oxidative phosphorylation. They also induce mitochondrial permeability transition, contributing to muscular symptoms and rhabdomyolysis observed in patients with VLCAD deficiency (Cecatto et al., 2020).
properties
CAS RN |
835598-21-5 |
|---|---|
Product Name |
cis-5-Tetradecenoylcarnitine |
Molecular Formula |
C21H39NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-[(Z)-tetradec-5-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h12-13,19H,5-11,14-18H2,1-4H3/b13-12- |
InChI Key |
NNCBVXBBLABOCB-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
SMILES |
CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



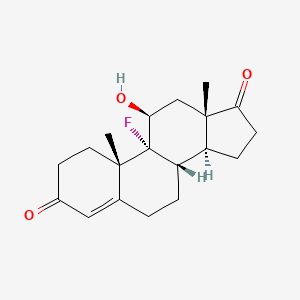
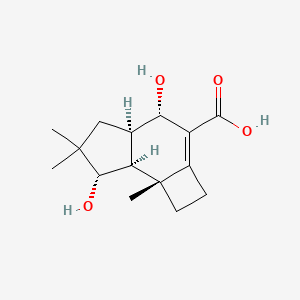
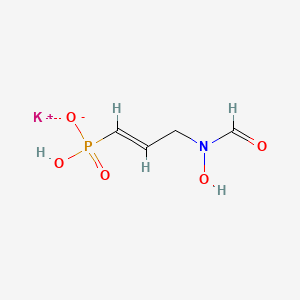
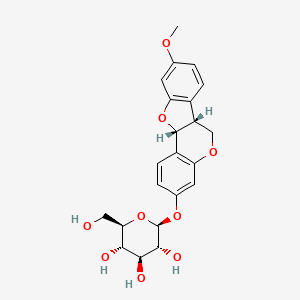

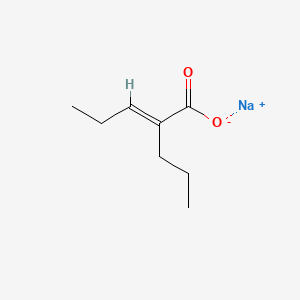


![(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)
![4-[[[(2S,3R,5aS,10aS)-3-(4-hydroxyphenyl)-5,10-dioxo-1,2,3,5a,6,7,8,10a-octahydrodipyrrolo[1,2-c:1',3'-f]pyrazin-2-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264599.png)
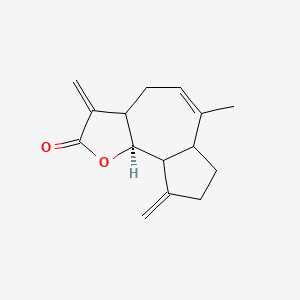
![(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1264602.png)
